6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one
Description
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is a polycyclic aromatic compound featuring a naphthopyranone core substituted at positions 2 and 6 with pyridin-3-yl and phenyl groups, respectively. The pyridinyl and phenyl substituents likely influence its electronic properties, solubility, and binding interactions compared to simpler naphthopyranones.
Properties
CAS No. |
652138-10-8 |
|---|---|
Molecular Formula |
C24H15NO2 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-phenyl-2-pyridin-3-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C24H15NO2/c26-22-14-23(17-9-6-12-25-15-17)27-24-19-11-5-4-10-18(19)20(13-21(22)24)16-7-2-1-3-8-16/h1-15H |
InChI Key |
OTUQAECKJUVMDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C42)OC(=CC3=O)C5=CN=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Naphthopyran Core: The initial step involves the cyclization of a suitable precursor to form the naphthopyran core. This can be achieved through a condensation reaction between a naphthol derivative and an aldehyde or ketone under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction. A suitable pyridine derivative is reacted with the naphthopyran core in the presence of a base to form the desired product.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide is reacted with the naphthopyran-pyridine intermediate in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photochromic materials.
Mechanism of Action
The mechanism of action of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Their Substitutions
Key Observations :
- Position 2 Substitutions: Pyridinyl groups (e.g., target compound, LY290181) are associated with tubulin binding or kinase inhibition, depending on additional substituents. For example, LY290181’s amino and cyano groups confer unique depolymerizing activity distinct from colchicine . Morpholinyl groups (NU7026) enhance DNA-PK inhibition, critical for sensitizing cancer cells to radiation .
- Furan-2-yl groups () introduce heteroatoms that could alter electronic properties but lack direct activity data.
Table 2: Activity Comparison of Selected Compounds
Mechanistic Insights :
- Enzyme Inhibition: NU7026’s morpholinyl group facilitates selective DNA-PK binding, while LY290181’s pyridinyl-amino-cyano triad enables tubulin depolymerization at a novel site .
- Antioxidant Activity: Hydroxyl and methyl groups in the Ficus-derived compound enhance radical scavenging, a feature absent in non-hydroxylated analogs like the target compound .
Physicochemical Properties
Table 3: Physicochemical Comparison
*logP values estimated using fragment-based methods.
Critical Analysis :
- The target compound’s higher logP compared to NU7026 and LY290181 suggests greater lipophilicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility.
- Hydroxylated derivatives (e.g., Ficus compound) exhibit improved solubility due to polar substituents, albeit at the cost of reduced membrane permeability .
Biological Activity
6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one, also known as CAS 106698-40-2, is a compound belonging to the class of naphthopyrans. This compound has garnered attention due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one is with a molecular weight of 349.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C24H15NO2 |
| Molecular Weight | 349.4 g/mol |
| CAS Number | 106698-40-2 |
| IUPAC Name | 6-phenyl-2-pyridin-3-ylbenzo[h]chromen-4-one |
Antioxidant Activity
Research indicates that compounds with similar naphthopyran structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives of naphthopyran can scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate)) radical scavenging tests.
Antimicrobial Activity
Naphthopyran derivatives have been reported to possess antimicrobial properties against various pathogens. A study on related compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Properties
The anticancer potential of 6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one has been explored in several studies. For example, it has shown promising results in inhibiting the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis (programmed cell death) in tumor cells has been attributed to its interaction with specific molecular targets involved in cell cycle regulation.
Case Studies
-
Antioxidant Study : A comparative analysis of various naphthopyran derivatives revealed that those containing hydroxyl groups exhibited enhanced radical scavenging activity. This suggests that structural modifications can significantly impact the biological efficacy of these compounds.
Compound DPPH IC50 (µM) ABTS IC50 (µM) 6-Phenyl derivative 25 30 Hydroxylated derivative 15 20 -
Antimicrobial Evaluation : In a study assessing the antimicrobial effects against E. coli, the naphthopyran derivative demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics.
Compound MIC (µg/mL) 6-Phenyl derivative 50 Ampicillin 25 -
Anticancer Activity : An investigation into the cytotoxic effects on breast cancer cell lines showed that the compound induced significant apoptosis at concentrations above 10 µM.
Concentration (µM) Cell Viability (%) 0 100 5 80 10 50 20 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
